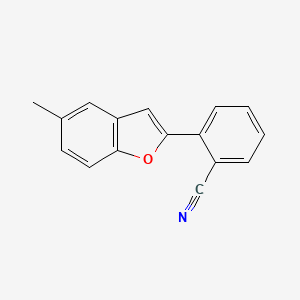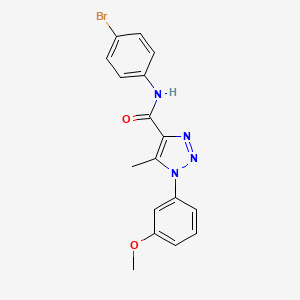
N-(4-bromophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-bromophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with a methyl group at the 5-position and a carboxamide group at the 4-position. The nitrogen atom at the 1-position is bonded to a 4-bromophenyl group, and the carbon atom at the 3-position is bonded to a 3-methoxyphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring through a cyclization reaction, possibly using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as a “click” reaction. The bromophenyl, methoxyphenyl, and carboxamide groups could be introduced through various substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, with the various substituents adding complexity to the structure. The bromine atom on the bromophenyl group is a heavy atom that could potentially be involved in halogen bonding interactions. The methoxy group on the methoxyphenyl group could participate in hydrogen bonding or dipole-dipole interactions .Chemical Reactions Analysis
As an organic compound containing a triazole ring, this compound could potentially undergo a variety of chemical reactions. The bromine atom on the bromophenyl group could be displaced in a nucleophilic aromatic substitution reaction. The carboxamide group could be hydrolyzed to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom, a heavy halogen, could increase the compound’s molecular weight and potentially its boiling point and melting point. The various functional groups in the molecule could also influence its solubility. For example, the carboxamide group could form hydrogen bonds with water molecules, potentially increasing the compound’s water solubility .科学的研究の応用
Antimicrobial Activities
Research into the antimicrobial properties of 1,2,4-triazole derivatives, including those structurally related to N-(4-bromophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, has shown significant promise. These compounds have been screened for their in vitro antibacterial activity against a range of gram-positive and gram-negative bacteria and have shown efficacy in inhibiting bacterial growth. Their antifungal and antitubercular activities have also been evaluated, with some derivatives demonstrating good activity against fungal pathogens and Mycobacterium tuberculosis H37Rv strain (Godhani, Jogel, Sanghani, & Mehta, 2015).
Antiproliferative and Anticancer Activities
The exploration of 1,2,4-triazole derivatives in cancer research has uncovered compounds with notable antiproliferative activities. Certain derivatives have been synthesized and tested against a panel of 60 cancer cell lines derived from various cancer types, showing promising anticancer potential. These findings underscore the potential of N-(4-bromophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide related compounds in developing new therapeutic agents for cancer treatment (Narayana, Raj, & Sarojini, 2010).
Synthesis of Novel Compounds
The chemical versatility of 1,2,4-triazole derivatives allows for the synthesis of a wide range of novel compounds. Studies have focused on the development of new methodologies for synthesizing these derivatives, highlighting their potential in creating innovative molecules for various scientific applications. For instance, innovative synthetic routes have been established for the production of compounds with improved yields and without the need for chromatographic purification, demonstrating the efficiency and applicability of these methods in research and development (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Corrosion Inhibition
Apart from biomedical applications, 1,2,4-triazole derivatives have also been studied for their corrosion inhibition properties. Compounds structurally related to N-(4-bromophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have demonstrated superior inhibition efficiency against the corrosion of mild steel in corrosive environments. This suggests potential applications in materials science, particularly in protecting metals from corrosion (Al-amiery, Shaker, Kadhum, & Takriff, 2020).
作用機序
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its specific biological target. The compound could potentially interact with biological macromolecules through halogen bonding (via the bromine atom), hydrogen bonding (via the carboxamide group), or hydrophobic interactions (via the phenyl rings and the methyl group) .
Safety and Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, safe handling procedures should be followed to minimize risk. The compound should be kept away from heat and open flames, as it could potentially decompose to release toxic and/or flammable gases .
将来の方向性
特性
IUPAC Name |
N-(4-bromophenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O2/c1-11-16(17(23)19-13-8-6-12(18)7-9-13)20-21-22(11)14-4-3-5-15(10-14)24-2/h3-10H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCKGVIMPANLIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


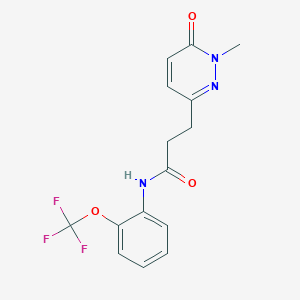

![2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2434061.png)
![3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2434062.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2434064.png)
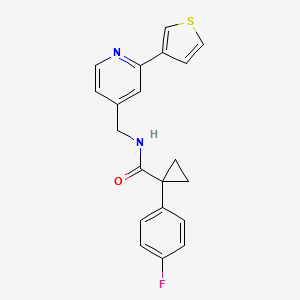
![3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride](/img/no-structure.png)
![2-(2-methoxyphenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2434069.png)

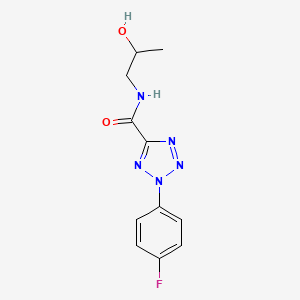
amino}-4-phenylbutanoate](/img/structure/B2434072.png)
